molecular formula C9H6BrN3O B13148578 6-(4-Bromophenyl)-1,3,5-triazin-2(1H)-one CAS No. 61709-04-4

6-(4-Bromophenyl)-1,3,5-triazin-2(1H)-one

Cat. No.: B13148578
CAS No.: 61709-04-4
M. Wt: 252.07 g/mol
InChI Key: WVHFYUPPAZHEOX-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-1,3,5-triazin-2(1H)-one is an organic compound that belongs to the class of triazines It features a bromophenyl group attached to a triazine ring, which is a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-1,3,5-triazin-2(1H)-one typically involves the reaction of 4-bromophenylamine with cyanuric chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 4-bromophenylamine attacks the electrophilic carbon atoms of cyanuric chloride, leading to the formation of the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-1,3,5-triazin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like triethylamine or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted triazines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(4-Bromophenyl)-1,3,5-triazin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-1,3,5-triazin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenyl group can enhance the compound’s binding affinity to its target, while the triazine ring can provide stability and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic acid: Contains a bromophenyl group but differs in its acetic acid moiety.

    4-Bromophenol: Features a bromophenyl group with a hydroxyl group instead of a triazine ring.

    4-Bromo-1H-pyrazole: Contains a bromophenyl group attached to a pyrazole ring.

Uniqueness

4-(4-Bromophenyl)-1,3,5-triazin-2(1H)-one is unique due to its triazine ring structure, which imparts distinct chemical and physical properties. The presence of the bromophenyl group enhances its reactivity and potential for functionalization, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

61709-04-4

Molecular Formula

C9H6BrN3O

Molecular Weight

252.07 g/mol

IUPAC Name

6-(4-bromophenyl)-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C9H6BrN3O/c10-7-3-1-6(2-4-7)8-11-5-12-9(14)13-8/h1-5H,(H,11,12,13,14)

InChI Key

WVHFYUPPAZHEOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=NC(=O)N2)Br

Origin of Product

United States

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